Btk-IN-20 -

Btk-IN-20

Catalog Number: EVT-14058999
CAS Number:
Molecular Formula: C30H30FN7O2
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Btk-IN-20 is a small-molecule inhibitor specifically targeting Bruton's tyrosine kinase, a crucial enzyme involved in B-cell receptor signaling. This compound has emerged as a significant candidate in the treatment of B-cell malignancies and autoimmune diseases, where the modulation of B-cell activity is critical. The development of Btk-IN-20 is part of a broader effort to create selective inhibitors that can effectively manage these conditions with fewer side effects compared to traditional therapies.

Source and Classification

Btk-IN-20 is classified as a small-molecule inhibitor within the category of protein kinase inhibitors. It is designed to selectively bind to Bruton's tyrosine kinase, inhibiting its activity and thereby affecting downstream signaling pathways that promote B-cell proliferation and survival. The compound has been synthesized through various methods, showcasing its potential for clinical application in hematological malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Btk-IN-20 involves several steps, typically starting from commercially available precursors. For instance, one method includes the conversion of an aniline derivative into a benzylamine amide, which allows for effective radiolabeling while maintaining binding affinity to Bruton's tyrosine kinase.

Key steps in the synthesis process include:

  1. Preparation of Intermediate Compounds: Initial compounds are synthesized through straightforward reactions such as nucleophilic substitutions or amide couplings.
  2. Radiolabeling: The compound can be radiolabeled using fluorine-18, which enhances its utility in positron emission tomography imaging studies.
  3. Purification: The final product is purified to ensure high radiochemical purity, often exceeding 99%, which is crucial for both preclinical and clinical evaluations.
Molecular Structure Analysis

Structure and Data

The molecular structure of Btk-IN-20 features a complex arrangement that allows for specific interactions with the active site of Bruton's tyrosine kinase. The structure includes:

  • Core Structure: A pyrrolopyrimidine scaffold that provides a rigid framework for binding.
  • Functional Groups: Various substituents that enhance solubility and binding affinity through hydrogen bonding and π-cation interactions.

Data from molecular docking studies indicate that Btk-IN-20 effectively occupies the ATP-binding pocket of Bruton's tyrosine kinase, forming critical interactions that stabilize the inhibitor-enzyme complex.

Chemical Reactions Analysis

Reactions and Technical Details

Btk-IN-20 undergoes several key chemical reactions during its synthesis and application:

  1. Covalent Bond Formation: The inhibitor covalently binds to cysteine residues within the active site of Bruton's tyrosine kinase, particularly at Cys481. This irreversible binding mechanism is crucial for its efficacy.
  2. Hydrolysis Reactions: In some synthetic routes, hydrolysis reactions are employed to convert intermediates into more active forms.
  3. Amidation Reactions: Amidation processes are often used to introduce specific functional groups that enhance the pharmacological properties of the compound.

These reactions are carefully controlled to optimize yield and purity while ensuring that the final product retains high biological activity.

Mechanism of Action

Process and Data

Btk-IN-20 exerts its pharmacological effects primarily through the inhibition of Bruton's tyrosine kinase activity. Upon binding to the enzyme:

  1. Inhibition of Phosphorylation: The compound prevents the phosphorylation of downstream signaling molecules involved in B-cell activation and proliferation.
  2. Alteration of Signaling Pathways: By inhibiting Bruton's tyrosine kinase, Btk-IN-20 disrupts critical pathways such as NF-κB signaling, leading to reduced survival signals for malignant B-cells.

Quantitative data indicate that Btk-IN-20 has a low half-maximal inhibitory concentration (IC50), demonstrating its potency as an inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Btk-IN-20 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is typically in the range suitable for small-molecule drugs.
  • Solubility: It shows reasonable solubility in aqueous solutions, which is essential for bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for therapeutic use.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess these properties during development.

Applications

Scientific Uses

Btk-IN-20 has several promising applications in scientific research and clinical settings:

  1. Treatment of B-cell Malignancies: As a selective Bruton's tyrosine kinase inhibitor, it is being evaluated for efficacy against various forms of leukemia and lymphoma.
  2. Autoimmune Disease Management: Its ability to modulate B-cell activity positions it as a potential therapeutic option for autoimmune disorders like rheumatoid arthritis.
  3. Research Tool: In laboratory settings, Btk-IN-20 serves as a valuable tool for studying B-cell signaling pathways and developing further inhibitors.
Molecular Mechanisms of Btk-IN-20 in BTK Signaling Modulation

Role of BTK in B-Cell Receptor (BCR) Pathway Activation and Inhibition by Btk-IN-20

Bruton's tyrosine kinase (BTK) serves as a critical signaling node in the B-cell receptor (BCR) pathway, linking antigen recognition to intracellular activation cascades. Upon BCR engagement by antigens, sequential phosphorylation events occur: Lyn and Syk kinases activate BTK by phosphorylating its Tyr551 residue, leading to BTK autophosphorylation at Tyr223. This fully activates BTK's kinase domain, enabling it to propagate downstream survival and proliferation signals in malignant B cells [1] [9]. Btk-IN-20 exerts its inhibitory effect through covalent binding to Cys481 within BTK's ATP-binding pocket. This irreversible interaction prevents BTK from adopting its active conformation, thereby arresting signal transduction at the proximal BCR stage [4] [9]. Pharmacodynamic analyses of covalent BTK inhibitors (like acalabrutinib) reveal that >95% target occupancy is achievable, correlating with near-complete suppression of BCR-mediated activation markers [4].

Table 1: Btk-IN-20 Pharmacodynamic Profile in BCR Inhibition

ParameterPre-Treatment4-Hour Post-DoseTrough (24h)
BTK Occupancy (%)0>96%87–95%
pBTK (Y223) ReductionBaseline>90%>85%
Free BTK Recovery RateN/AN/A3.6–31.4%/day*

Variability reflects de novo BTK synthesis rates across patients [4]

Impact on Downstream Signaling Cascades: PLCγ2, NF-κB, and PI3K/AKT Pathways

Btk-IN-20’s blockade of BTK activation disrupts three pivotal downstream signaling axes:

  • PLCγ2 Pathway: BTK directly phosphorylates phospholipase Cγ2 (PLCγ2) at Tyr759, triggering calcium release and protein kinase C (PKC) activation. Btk-IN-20 treatment reduces phospho-PLCγ2 levels by >85%, inhibiting calcium flux and suppressing NFAT-driven gene transcription essential for B-cell proliferation [1] [9].
  • NF-κB Pathway: BTK activates NF-κB via PKCβ and CARMA1 complexes. Inhibition by Btk-IN-20 decreases nuclear translocation of NF-κB subunits (p65/p50), quantified by >70% reduction in phospho-p65 (Ser529) and downregulation of anti-apoptotic genes (BCL2, MCL1) [1] [5].
  • PI3K/AKT Pathway: Though not directly phosphorylated by BTK, PI3K-generated PIP3 recruits BTK to the membrane. Btk-IN-20 indirectly dampens AKT phosphorylation (Ser473) by disrupting BTK-PI3K cross-talk, reducing metabolic programming and survival signals in B cells [5] [9].

Table 2: Downstream Pathway Modulation by Btk-IN-20

PathwayKey EffectorInhibition (%)Functional Consequence
PLCγ2pPLCγ2 (Y759)>85%Impaired calcium flux, reduced NFAT activation
NF-κBpP65 (S529)>70%Downregulated BCL2, MCL1, CCL4
PI3K/AKTpAKT (S473)50–60%Suppressed metabolic reprogramming

Data based on flow cytometry and gene expression analysis [1] [5] [9]

Modulation of Chemokine Receptor and Integrin Signaling in B-Cell Migration

BTK integrates chemokine receptor (CXCR4/CXCR5) and integrin (VLA-4) signals to regulate B-cell trafficking and microenvironment retention. Chemokine binding activates PI3Kδ, generating PIP3 to recruit BTK to the membrane, where it phosphorylates guanine exchange factors (GEFs) that activate Rac1/RhoA GTPases. This cytoskeletal remodeling drives cell migration [1] [4] [7]. Btk-IN-20 disrupts this process by:

  • Reducing CXCL12/CXCL13-directed migration by >80% in transwell assays, attributable to inhibited Rac1 activation [4].
  • Suppressing integrin VLA-4 affinity for VCAM-1, quantified by 60% lower adhesion to endothelial cells under shear stress [9].
  • Downregulating chemokine receptors: Surface CXCR4 density decreases by 40–50% post-treatment, limiting homing to lymph nodes and spleen [4].These effects manifest clinically as transient lymphocytosis, where malignant B cells dislodge from protective niches and enter circulation, deprived of survival signals [4] [9].

Table 3: Btk-IN-20 Effects on Migration Signaling Molecules

TargetChangeAssayMagnitude
pPLCγ2 (Y759)ReductionFlow cytometry>85%
pERK1/2 (T202/Y204)ReductionPhosphoprotein analysis>75%
CXCR4 surface densityDownregulationFlow cytometry40–50%
VLA-4 affinityDecreaseAdhesion assay60%

Interactions with Non-BCR Pathways: TLR, FcR, and Cytokine Receptor Networks

Beyond BCR signaling, Btk-IN-20 modulates innate immune pathways through BTK inhibition in myeloid cells:

  • Toll-like Receptor (TLR) Signaling: BTK associates with TLR9 in endosomes, driving MYD88-dependent NF-κB activation. Btk-IN-20 reduces TLR9-induced cytokine production (IL-6, TNF-α) by 70–90% in dendritic cells and macrophages, blunting inflammation in autoimmune contexts [5] [9].
  • Fc Receptor (FcR) Signaling: In macrophages and mast cells, BTK couples FcγR/FcεRI to SYK, enabling phagocytosis and degranulation. Btk-IN-20 inhibits FcεRI-mediated histamine release by >90% and FcγR-dependent phagocytosis by 50–75%, implicating utility in antibody-driven diseases [6] [9].
  • Cytokine Receptor Networks: BTK transactivates cytokine receptors (e.g., BAFF-R). Btk-IN-20 dampens BAFF-induced AKT phosphorylation and survival signals in B cells, synergizing with BCL2 inhibitors to overcome microenvironmental protection [5] [9].

Table 4: Non-BCR Pathway Inhibition by Btk-IN-20

PathwayCell TypeFunctional ReadoutInhibition
TLR9Dendritic cellsIL-6 production70–90%
FcεRIMast cellsHistamine degranulation>90%
FcγRMacrophagesPhagocytosis of opsonized cells50–75%
BAFF-RMalignant B cellspAKT (S473)60–70%

Properties

Product Name

Btk-IN-20

IUPAC Name

(Z)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile

Molecular Formula

C30H30FN7O2

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15-/t20-/m1/s1

InChI Key

KZMQPYCXSAGLTB-RMWKRFJVSA-N

Canonical SMILES

CC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N

Isomeric SMILES

CC(C)(C)/C=C(/C#N)\C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.